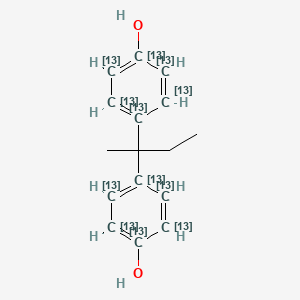
Bisphenol B-13C12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bisphenol B-13C12 is a labeled form of Bisphenol B, an analogue of Bisphenol A. It is used primarily in scientific research to study metabolic pathways, environmental pollutants, and chemical identification. The compound is characterized by the incorporation of carbon-13 isotopes, which makes it useful in various analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B-13C12 typically involves the incorporation of carbon-13 isotopes into the Bisphenol B structure. This can be achieved through various synthetic routes, including the reaction of carbon-13 labeled phenol with acetone under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bisphenol structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled reagents and to ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the carbon-13 labeling.
化学反应分析
Types of Reactions
Bisphenol B-13C12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its phenolic form.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated and nitrated bisphenol derivatives.
科学研究应用
Bisphenol B-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of bisphenol compounds.
Biology: Employed in metabolic studies to trace the pathways of bisphenol compounds in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Used in the development of new materials and as a standard for environmental pollutant analysis
作用机制
Bisphenol B-13C12 exerts its effects primarily through interaction with estrogen receptors. It acts as a partial agonist, binding to the receptors and activating certain pathways while inhibiting others. This interaction can lead to various biological effects, including alterations in gene expression and cellular function. The compound also affects other molecular targets, such as androgen receptors and various transcription factors, contributing to its diverse range of effects .
相似化合物的比较
Similar Compounds
- Bisphenol A-13C12
- Bisphenol S-13C12
- Bisphenol Z-13C12
Uniqueness
Bisphenol B-13C12 is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in scientific studies. Compared to other bisphenol compounds, it offers distinct advantages in terms of sensitivity and specificity in analytical techniques. Its structure also provides unique insights into the behavior and effects of bisphenol compounds in various environments .
属性
分子式 |
C16H18O2 |
|---|---|
分子量 |
254.23 g/mol |
IUPAC 名称 |
4-[2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-2-yl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChI 键 |
HTVITOHKHWFJKO-MWDCNEGOSA-N |
手性 SMILES |
CCC(C)([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O |
规范 SMILES |
CCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


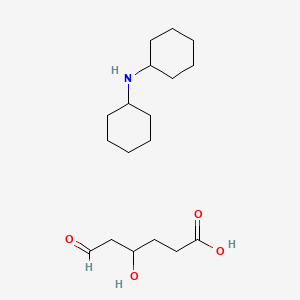



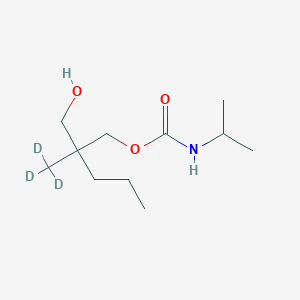
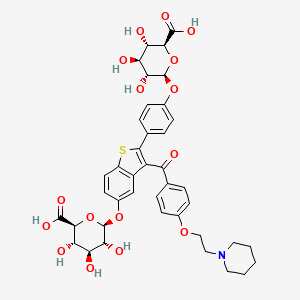
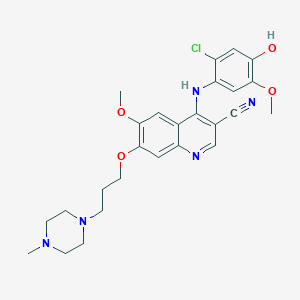

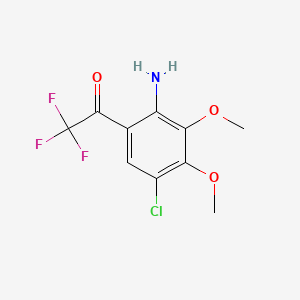

![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
![4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl Benzoate](/img/structure/B13854372.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
